molecular formula C23H29ClO7 B1250435 Melleolide M

Melleolide M

Cat. No. B1250435
M. Wt: 452.9 g/mol
InChI Key: PBSFHHQIJGTBQH-NDVLAHOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melleolide M is a benzoate ester and a sesquiterpenoid.

Scientific Research Applications

  • Cytotoxic Properties and Cancer Research Melleolide M, part of the melleolides group, has shown notable cytotoxicity against various human cancer cell lines. Research highlights the potential of melleolide M in the development of cancer therapeutics. For instance, melleolides including melleolide M have exhibited cytotoxic effects on Jurkat T cells and K-562 cells, indicating their potential as anti-cancer agents (Bohnert et al., 2011).

  • Antimicrobial Activity Melleolide M has demonstrated antimicrobial activities. This is particularly significant in the context of rising antibiotic resistance, as melleolides offer a potential source for new antimicrobial compounds. Studies have identified the antimicrobial properties of melleolide M and related compounds against various pathogens (Momose et al., 2000).

  • Molecular Mechanisms and Target Identification Understanding the molecular mechanisms and targets of melleolide M is crucial for its potential therapeutic application. Research has been conducted to identify the molecular targets of melleolides, including melleolide M, and their modes of action. This research is essential for harnessing the full potential of these compounds in therapeutic contexts (Dörfer et al., 2019).

  • Biosynthesis and Genetic Analysis The biosynthesis of melleolide M involves complex biochemical pathways. Studies have focused on cloning and characterizing genes involved in the synthesis of melleolides, which is key to understanding how these compounds are produced in nature and potentially synthesizing them in laboratory settings (Engels et al., 2010).

  • Diversity and Structural Analysis Research has also explored the diversity and structural aspects of melleolides, including melleolide M. Understanding the structural diversity and chemical properties is essential for determining their potential applications and optimizing their efficacy in various therapeutic contexts (Dörfer, Gressler & Hoffmeister, 2019).

properties

Molecular Formula

C23H29ClO7

Molecular Weight

452.9 g/mol

IUPAC Name

[(2R,2aS,4aS,7R,7aS,7bR)-2a,7-dihydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-4,6-dihydroxy-2-methylbenzoate

InChI

InChI=1S/C23H29ClO7/c1-10-16(13(26)6-14(27)18(10)24)20(29)31-15-8-22(4)17-11(7-21(2,3)19(17)28)5-12(9-25)23(15,22)30/h5-6,11,15,17,19,25-28,30H,7-9H2,1-4H3/t11-,15-,17-,19-,22-,23+/m1/s1

InChI Key

PBSFHHQIJGTBQH-NDVLAHOZSA-N

Isomeric SMILES

CC1=C(C(=CC(=C1Cl)O)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3[C@H](C(C4)(C)C)O)CO)O)C

Canonical SMILES

CC1=C(C(=CC(=C1Cl)O)O)C(=O)OC2CC3(C2(C(=CC4C3C(C(C4)(C)C)O)CO)O)C

synonyms

melleolide M
melleolide-M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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